molecular formula C14H16Cl2N2O2 B2656429 N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide CAS No. 2094727-29-2

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B2656429
CAS No.: 2094727-29-2
M. Wt: 315.19
InChI Key: SDULUSDIGAAIOY-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide is a synthetic organic compound characterized by the presence of a cyano group, dichlorophenyl group, and a methoxy-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 3-methoxy-2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,4-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide
  • N-[cyano(2,3-dichlorophenyl)methyl]-3-ethoxy-2,2-dimethylpropanamide
  • N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-diethylpropanamide

Uniqueness

N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both cyano and methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-14(2,8-20-3)13(19)18-11(7-17)9-5-4-6-10(15)12(9)16/h4-6,11H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDULUSDIGAAIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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